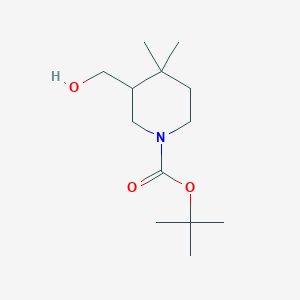
tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known for their wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, the hydroxymethyl group (-CH2OH) is a versatile functional group that can undergo various reactions such as oxidation, reduction, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative of tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate, reacts with various reagents to produce cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in high yields. These reactions highlight the compound's utility in stereoselective syntheses of piperidine derivatives, an important class of organic compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Reaction with Alkylphosphines in Palladium-Catalyzed Cross-Coupling
- tert-Butyl-substituted ligands derived from this compound are used in Suzuki, Sonogashira, and Heck couplings of aryl bromides. These ligands, when combined with palladium(II) salts, form highly active catalysts, surpassing the efficiency of traditional phosphine-based catalysts in certain conditions (DeVasher, Moore, & Shaughnessy, 2004).
Photocatalysis and Environmental Applications
- Derivatives of this compound show potential in environmental applications, such as the photocatalytic degradation of herbicides like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). The tert-butyl group enhances the adsorption and degradation efficiency in TiO2 photocatalysis, indicating the compound's relevance in environmental remediation (Xu, Cai, & O’Shea, 2007).
Antibacterial and Biologically Active Compound Synthesis
- This compound serves as an intermediate in the synthesis of various biologically active compounds, including antibiotics with antibacterial, anti-inflammatory, or antitumor activities. This demonstrates its significance in pharmaceutical research and drug development (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFLEQNMACVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
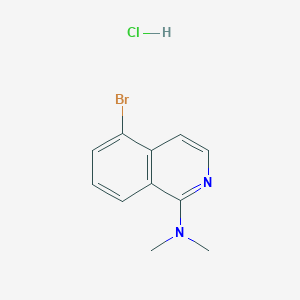
![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2863460.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![5-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(3-phenylpropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2863465.png)

![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)
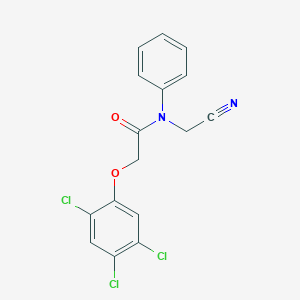
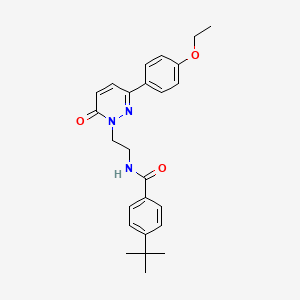
![1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one](/img/structure/B2863473.png)


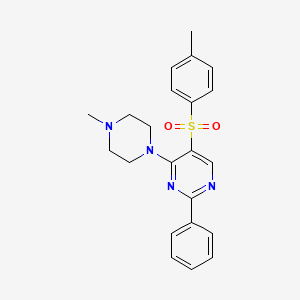
![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)
